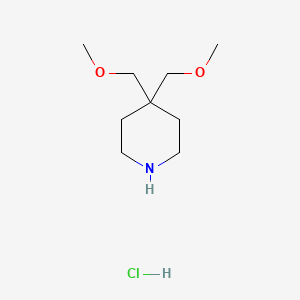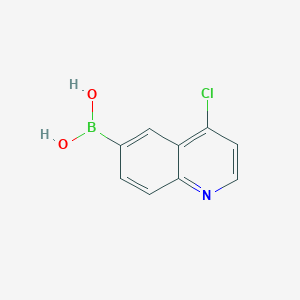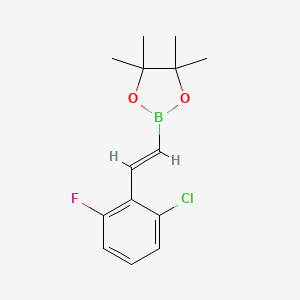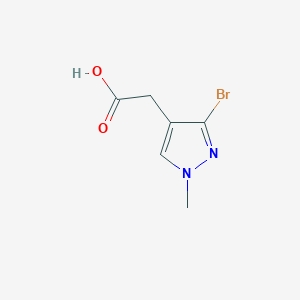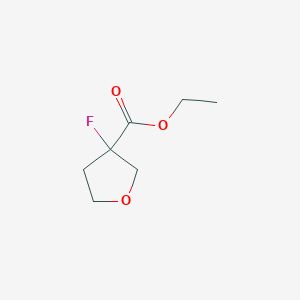
2,6-Diiodo-3,5-dimethylpyridine-1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diiodo-3,5-dimethylpyridine-1-oxide is a halogenated pyridine derivative This compound is characterized by the presence of two iodine atoms at the 2 and 6 positions, and two methyl groups at the 3 and 5 positions on the pyridine ring, with an oxide group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diiodo-3,5-dimethylpyridine-1-oxide typically involves the iodination of 3,5-dimethylpyridine-1-oxide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve selective iodination at the 2 and 6 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diiodo-3,5-dimethylpyridine-1-oxide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen or other substituents.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2,6-Diiodo-3,5-dimethylpyridine-1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-diiodo-3,5-dimethylpyridine-1-oxide involves its interaction with molecular targets through its iodine atoms and the pyridine ring. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-3,5-dimethylpyridine: Similar structure but with bromine atoms instead of iodine.
2,6-Diiodo-3,5-dimethoxypyridine: Contains methoxy groups instead of methyl groups.
2,6-Diiodo-3-methoxypyridine: Similar but with only one methoxy group
Uniqueness
2,6-Diiodo-3,5-dimethylpyridine-1-oxide is unique due to the presence of both iodine atoms and the oxide group, which confer distinct reactivity and potential for diverse applications compared to its analogs.
Propriétés
Formule moléculaire |
C7H7I2NO |
|---|---|
Poids moléculaire |
374.95 g/mol |
Nom IUPAC |
2,6-diiodo-3,5-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H7I2NO/c1-4-3-5(2)7(9)10(11)6(4)8/h3H,1-2H3 |
Clé InChI |
JRKRZHLMIKMPJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C([N+](=C1I)[O-])I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13469700.png)
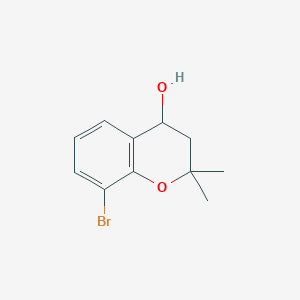
![4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride](/img/structure/B13469709.png)
![1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol](/img/structure/B13469712.png)
![tert-butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13469722.png)
![{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13469726.png)

